BI-9627 -

BI-9627

Catalog Number: EVT-8166265
CAS Number:
Molecular Formula: C16H19F3N4O2
Molecular Weight: 356.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BI-9627 is a small molecule compound primarily investigated for its potential therapeutic applications in oncology. It functions as a selective inhibitor of specific protein targets involved in cancer cell proliferation and survival. The compound has garnered attention due to its unique mechanism of action and specificity, making it a candidate for further development in cancer treatment.

Source

BI-9627 was developed through collaborative research efforts in medicinal chemistry and pharmacology, often originating from academic institutions or pharmaceutical companies focused on targeted cancer therapies. The exact source of the compound may vary depending on proprietary research and development processes.

Classification

BI-9627 is classified as a small molecule inhibitor. It specifically targets certain kinases or other proteins that play critical roles in signaling pathways associated with cancer. This classification places it among other targeted therapies that aim to disrupt malignant cell growth while minimizing effects on normal cells.

Synthesis Analysis

Methods

The synthesis of BI-9627 typically involves multi-step organic synthesis techniques, which may include:

  1. Reagents and Catalysts: Specific reagents are chosen based on the desired chemical transformations required to construct the molecular framework of BI-9627.
  2. Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance yield and purity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the final product.

Technical Details

The synthetic pathway may involve:

  • Formation of key intermediates: These intermediates are crucial for building the final structure.
  • Functional group modifications: Specific functional groups are introduced or modified to enhance biological activity.
Molecular Structure Analysis

Structure

The molecular structure of BI-9627 can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The structure typically features:

  • A core scaffold that defines its pharmacological properties.
  • Substituents that influence potency and selectivity against target proteins.

Data

Molecular weight, melting point, and solubility data are essential for characterizing BI-9627. For example:

  • Molecular Weight: Approximately 400 Da (exact value may vary).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

BI-9627 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Nucleophilic Substitution: Commonly used to introduce functional groups.
  2. Cyclization Reactions: May occur to form cyclic structures that enhance binding affinity.

Technical Details

Kinetic studies can provide insight into reaction rates and mechanisms, helping to optimize synthesis conditions and improve yields.

Mechanism of Action

Process

The mechanism of action for BI-9627 involves its binding to specific target proteins, inhibiting their activity and disrupting downstream signaling pathways critical for cancer cell survival. This inhibition can lead to:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of cell proliferation.

Data

Studies often utilize assays such as Western blotting or flow cytometry to measure the effects of BI-9627 on target proteins and cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Stability: Stability under various environmental conditions is assessed to ensure efficacy during storage.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are crucial for understanding how BI-9627 behaves in biological systems.

Applications

Scientific Uses

BI-9627 is primarily explored for its applications in cancer therapy. Its targeted approach allows for potential use in:

  • Clinical trials aimed at assessing efficacy in specific cancer types.
  • Combination therapies with other anticancer agents to enhance therapeutic outcomes.
Introduction to BI-9627 in Pharmacological Research

Historical Context of BI-9627 Discovery and Development

The discovery of BI-9627 stemmed from concerted efforts to overcome the pharmacological limitations of earlier NHE1 inhibitors. While compounds like cariporide demonstrated cardioprotective potential in ischemia-reperfusion injury models, clinical translation was hampered by adverse effects, notably an increased incidence of thromboembolic stroke observed in the pivotal EXPEDITION trial [6]. This underscored the urgent need for inhibitors with superior selectivity and safety profiles. BI-9627 was developed through systematic medicinal chemistry optimization focused on enhancing NHE1 potency while minimizing off-target interactions. Key milestones include its identification as a potent, selective small-molecule inhibitor, with half-maximal inhibitory concentration (IC₅₀) values of 6 nM in intracellular pH recovery assays using human HT-29 cells and 31 nM in human platelet swelling assays [2] [5] [8]. These early in vitro findings positioned BI-9627 as a promising candidate for mechanistic studies. Its subsequent pharmacological profiling revealed favorable drug-like properties, including low drug-drug interaction potential and excellent pharmacokinetics in preclinical species (rat and dog), supporting its utility as a research tool and potential therapeutic lead [2] [5].

Role of BI-9627 in Target Validation Studies

BI-9627 serves as a cornerstone pharmacological tool for validating NHE1-specific functions across diverse cellular and physiological contexts. Its high potency and selectivity profile enable researchers to attribute observed effects directly to NHE1 inhibition with greater confidence than previously possible. Key applications include:

Table 1: Key Functional Assays Validated Using BI-9627

Biological ProcessAssay TypeBI-9627 Activity (IC₅₀)Significance
Intracellular pH RegulationpH recovery (pHi) in HT-29 cells6 nM [2] [5]Confirms direct on-target inhibition of NHE1-mediated H⁺ extrusion/Na⁺ influx
Platelet ActivationHuman platelet swelling assay31 nM [2] [5] [8]Validates NHE1 role in platelet volume regulation and activation pathways
Myocardial InjuryIsolated heart ischemia-reperfusionPotent activity [2] [5]Demonstrates therapeutic potential in cardiac ischemia models

Crucially, BI-9627 exhibits >30-fold selectivity for NHE1 over the closely related NHE2 isoform and shows no measurable inhibition of NHE3 [2] [5] [8]. This selectivity profile is vital for dissecting the unique physiological roles of NHE1, particularly in complex systems like platelets, where NHE1 activation is integral to thrombus generation. NHE1 inhibition elevates intracellular H⁺ concentration, reducing Na⁺ influx. This indirectly diminishes Ca²⁺ overload by reversing the sodium-calcium exchanger, thereby attenuating platelet degranulation, glycoprotein IIb/IIIa receptor activation, and platelet-leukocyte aggregate formation [6]. BI-9627’s potency in inhibiting platelet swelling provides direct pharmacological evidence for NHE1’s centrality in these processes. Furthermore, its remarkable efficacy in isolated heart models of ischemia-reperfusion injury provides robust validation for NHE1 as a therapeutic target in cardiac protection [2] [5].

Position Within Sodium-Hydrogen Exchanger (NHE) Inhibitor Class

BI-9627 represents a significant evolution within the NHE inhibitor class, distinguished by its molecular characteristics and pharmacological profile when compared to predecessors:

Table 2: BI-9627 Compared to Representative NHE Inhibitors

InhibitorChemical ClassNHE1 IC₅₀/EC₅₀Key Selectivity LimitationsResearch Applications
BI-9627Optimized small molecule6-31 nM [2] [5] [8]>30-fold selective over NHE2; inactive vs NHE3 [2] [5]High-fidelity NHE1 mechanistic studies; cardiac/platelet models
AmiloridePyrazinoylguanidine~1-10 µM [1]Potent inhibition of epithelial sodium channels (ENaC); weak activity vs uPABroad diuretic; limited as selective NHE1 tool
Cariporide (HOE-642)Benzoylguanidine~0.1-0.2 µM [6]Associated with increased thromboembolic stroke risk in clinical trials [6]Early ischemia-reperfusion research; clinical trial failure
5-(N,N-Hexamethylene)amiloride (HMA)Amiloride derivative~0.1-1 µM [1]Retains some ENaC/uPA off-target activity; variable isoform selectivityStudies requiring improved potency over amiloride

Structurally, BI-9627 (Chemical Formula: C₁₆H₁₉F₃N₄O₂; Molecular Weight: 356.34 g/mol [2] [8]) lacks the pyrazine core characteristic of amiloride and its derivatives (e.g., HMA). This distinct scaffold underlies its improved selectivity. While early amiloride derivatives like HMA provided initial structure-activity relationship insights—showing that 5-position modifications (dialkylamines) could enhance NHE1 potency—they often retained significant off-target activity against epithelial sodium channels or urokinase-type plasminogen activator [1]. BI-9627 overcomes these limitations. Its molecular design minimizes interactions with these off-target proteins, resulting in a clean selectivity profile critical for definitive target validation [2] [5] [8]. Consequently, BI-9627 occupies a unique position as a highly selective, nanomolar-potency inhibitor suitable for applications demanding precise NHE1 blockade, particularly in platelet biology research and complex models of cardiac ischemia where confounding off-target effects of earlier inhibitors complicated data interpretation. Its physicochemical and pharmacokinetic properties further enable its use in sustained in vivo studies exploring chronic NHE1 modulation [2] [5]. BI-9627 thus exemplifies the progression from broad-spectrum ion channel modulators to target-optimized pharmacological probes within the NHE inhibitor class.

Properties

Product Name

BI-9627

IUPAC Name

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

InChI

InChI=1S/C16H19F3N4O2/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25)

InChI Key

QMHRLXNEGYTSRV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.